4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid
Overview
Description
4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H6F3NO4 and a molecular weight of 273.16 g/mol . It is primarily used in research settings and is known for its unique structural features, including a quinoline core substituted with hydroxy, trifluoromethoxy, and carboxylic acid groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core is formed through a series of cyclization reactions.
Introduction of Substituents: The hydroxy, trifluoromethoxy, and carboxylic acid groups are introduced through various substitution reactions, often involving reagents like trifluoromethoxybenzene and carboxylating agents.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, often using continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The trifluoromethoxy and carboxylic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and carboxylic acid groups facilitate binding to active sites, while the trifluoromethoxy group enhances its stability and bioavailability . The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline-3-carboxylic acid: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.
7-Trifluoromethoxyquinoline-3-carboxylic acid: Lacks the hydroxy group, affecting its reactivity and binding affinity.
4-Hydroxy-7-methoxyquinoline-3-carboxylic acid: Contains a methoxy group instead of trifluoromethoxy, leading to variations in stability and solubility.
Uniqueness
4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid is unique due to the presence of both hydroxy and trifluoromethoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications .
Properties
IUPAC Name |
4-oxo-7-(trifluoromethoxy)-1H-quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO4/c12-11(13,14)19-5-1-2-6-8(3-5)15-4-7(9(6)16)10(17)18/h1-4H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRHNQMYSSCBOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671149 | |
Record name | 4-Oxo-7-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53985-74-3 | |
Record name | 4-Oxo-7-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.